Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-
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Overview
Description
Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-: is a chemical compound with the molecular formula C12H16N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with the preparation of the piperidine derivative, specifically (3R,4R)-4-hydroxypiperidine.
Reaction with Benzyl Chloroformate: The piperidine derivative is then reacted with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
Scientific Research Applications
Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
- (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Comparison: Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, phenylmethyl ester, rel- is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the presence of the hydroxyl group in the piperidine ring can influence its interactions with enzymes and receptors, making it distinct from other benzyl carbamate derivatives.
Properties
CAS No. |
1951441-57-8 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 |
IUPAC Name |
benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1 |
InChI Key |
BVGWHCKPKOUPKY-VXGBXAGGSA-N |
SMILES |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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